molecular formula C19H19N3O2S B14092407 3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol

3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol

Cat. No.: B14092407
M. Wt: 353.4 g/mol
InChI Key: WDDGCITWBGSFJZ-UHFFFAOYSA-N
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Description

3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound features a unique combination of functional groups, including an ethylphenoxy group, a sulfanyl group, and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 4-Ethylphenoxyethyl Bromide: This intermediate is synthesized by reacting 4-ethylphenol with ethylene bromide in the presence of a base such as potassium carbonate.

    Formation of 2-(4-Ethylphenoxy)ethylthiol: The bromide intermediate is then reacted with thiourea to form the corresponding thiol.

    Cyclization to Form the Triazine Ring: The thiol intermediate is reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Final Functionalization: The triazine intermediate is further functionalized by introducing the phenyl group and hydroxyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The phenyl and ethylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Similar in structure and biological activity, often used in medicinal chemistry.

    Indoles: Share some chemical properties and applications in drug development.

Uniqueness

3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

3-[2-(4-ethylphenoxy)ethylsulfanyl]-6-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C19H19N3O2S/c1-2-14-8-10-16(11-9-14)24-12-13-25-19-20-18(23)17(21-22-19)15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,20,22,23)

InChI Key

WDDGCITWBGSFJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCSC2=NN=C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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